molecular formula C14H20N2O3S B1359579 2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid CAS No. 1142210-17-0

2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid

Cat. No. B1359579
M. Wt: 296.39 g/mol
InChI Key: JTABEIOXUSULHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazoles can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido- [4,5- d ]pyrimidine-2,4 (1 H ,3 H )-diones in the presence of triethylamine .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticonvulsant and Antinociceptive Activity

  • Hybrid molecules derived from 2-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]-piperidin-4-yl}propanoic acid have shown potential as anticonvulsants. These compounds combine fragments of known antiepileptic drugs, displaying significant anticonvulsant properties and safety profiles comparable to clinically relevant antiepileptics (Kamiński et al., 2016).

Anti-arrhythmic Activity

  • Piperidine-based 1,3-thiazole derivatives, related to 2-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]-piperidin-4-yl}propanoic acid, have been synthesized and exhibited significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Anticancer Properties

  • Certain polyfunctional substituted 1,3-thiazoles with piperazine substituents, structurally similar to 2-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]-piperidin-4-yl}propanoic acid, have been studied for their anticancer activity. These compounds have shown effectiveness against various cancer cell lines, including lung, kidney, breast, and leukemia cells (Turov, 2020).

Anti-inflammatory Potential

  • Benzothiazole clubbed chromene derivatives, synthesized using a structure similar to 2-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]-piperidin-4-yl}propanoic acid, have demonstrated significant anti-inflammatory activity. These findings suggest potential for new anti-inflammatory drug development (Gandhi et al., 2018).

Antimicrobial Activity

  • Piperidine-mediated synthesis of thiazolyl chalcones and their derivatives, which are structurally related to the compound of interest, have shown potent antimicrobial properties. This indicates their potential use in developing new antimicrobial agents (Venkatesan & Maruthavanan, 2012).

Future Directions

Thiazoles have shown a wide range of biological activities, making them a promising scaffold for the development of new drugs . Future research could focus on synthesizing new thiazole derivatives and evaluating their biological activities. This could lead to the discovery of new potent drugs with lesser side effects .

properties

IUPAC Name

2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-8(14(18)19)11-4-6-16(7-5-11)13(17)12-9(2)15-10(3)20-12/h8,11H,4-7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTABEIOXUSULHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.